molecular formula C23H22N4O2S B3201869 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1020489-06-8

2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B3201869
CAS No.: 1020489-06-8
M. Wt: 418.5 g/mol
InChI Key: VEMSFOCAHATNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a 4-phenylthiazol-2-yl moiety at position 1. This compound shares structural motifs common in bioactive molecules, such as thiazole and pyrazole rings, which are often associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-3-29-19-11-9-17(10-12-19)14-22(28)25-21-13-16(2)26-27(21)23-24-20(15-30-23)18-7-5-4-6-8-18/h4-13,15H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMSFOCAHATNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a novel synthetic molecule that integrates thiazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O2SC_{21}H_{19}N_{5}O_{2}S. Its structure comprises an ethoxyphenyl group, a thiazole ring, and a pyrazole moiety, contributing to its biological properties.

The compound's biological activity can be attributed to its interaction with various cellular targets:

  • Antiproliferative Activity : The thiazole and pyrazole components have been associated with antiproliferative effects against cancer cell lines. The compound may inhibit key pathways involved in cell division and survival.
  • Antimicrobial Properties : Thiazoles are known to exhibit antimicrobial activity by disrupting bacterial lipid biosynthesis, which could be a mechanism through which this compound exerts its effects against pathogens.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
27HepG20.62 ± 0.34Inhibits IGF1R, induces apoptosis
13Jurkat< 1Interacts with Bcl-2 protein

The compound under discussion has shown promising results in preliminary assays, indicating potential as an anticancer agent through similar mechanisms observed in related compounds .

Antimicrobial Activity

The thiazole nucleus within the compound is linked to antimicrobial properties. Research indicates that compounds with thiazole structures can inhibit bacterial growth effectively, making them suitable candidates for antibiotic development .

Case Studies

  • Study on Antiproliferative Effects : A study investigated a series of thiazole derivatives, revealing that modifications to the phenyl ring significantly enhanced their cytotoxicity against cancer cell lines. The presence of electron-donating groups was crucial for increasing activity .
  • Mechanistic Insights : Another research highlighted that specific thiazole derivatives inhibited cell migration and induced cell cycle arrest in HepG2 cells, suggesting that similar mechanisms might be applicable to the compound .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Tautomerism/Conformation Reference
2-(4-Ethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide (Target) Pyrazole-thiazole hybrid 4-Ethoxyphenyl acetamide, 3-methyl group Not reported
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Pyrazole-thiazole hybrid Phenyl group at pyrazole N1, methylamino-thiazole Stable single conformation
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole core Chlorophenyl, cyano group, chloroacetamide Planar geometry (X-ray data)
2-{4-[3–(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-phenylthiazol-2-yl)acetamide Pyrazole-triazole-thiazole hybrid Fluorophenyl dihydropyrazole, triazole linker Flexible dihydropyrazole moiety
2-(4-Methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide Pyrazole-thiazole hybrid 4-Methoxyphenoxy acetamide (vs. ethoxyphenyl in target) Similar backbone, substituent variation

Key Observations :

  • Replacement of the ethoxyphenyl group with methoxyphenoxy () or chlorophenyl/cyano groups () alters electronic properties and steric bulk, influencing receptor binding .

Key Observations :

  • Yields for the target’s analogs vary widely (45–85%), with chloro-substituted derivatives () achieving higher efficiency due to fewer protection/deprotection steps .

Table 3: Reported Bioactivities

Compound Activity Mechanism/IC50 (if reported) Reference
Target Compound Anticancer (anti-proliferative) Not explicitly reported
N-(5-[2-Fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl)acetamide derivatives Anti-proliferative (non-small cell lung cancer) IC50: 0.2–1.8 µM (cell-based assays)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Insecticidal (Fipronil derivative) GABA receptor antagonism
Pyrazole-thieno[3,2-d]pyrimidinylamino-phenyl acetamides Pan-Tropomyosin Receptor Kinase (TRK) inhibition IC50: <10 nM

Key Observations :

  • The target compound’s anti-proliferative activity () aligns with structurally related indazole-pyrazole derivatives, which show low micromolar IC50 values in lung cancer models .
  • In contrast, chloro/cyano-substituted pyrazoles () are optimized for insecticidal activity, highlighting the impact of substituents on target specificity .
  • Thieno-pyrimidine analogs () demonstrate nanomolar inhibition of TRK kinases, suggesting that further modifications of the acetamide side chain could enhance potency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with functionalized pyrazole-thiazole precursors. For example, intermediates like 2-cyanoacetamide derivatives are reacted with hydrazonyl chlorides or phenyl isothiocyanate under reflux conditions in solvents like dioxane or DMF. Catalysts such as sodium hydroxide or potassium carbonate are critical for deprotonation and bond formation. Reaction temperature (20–150°C) and solvent polarity significantly impact yields, with purification via recrystallization (ethanol-DMF mixtures) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Post-synthesis characterization employs nuclear magnetic resonance (NMR) for proton and carbon mapping, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D conformation analysis. For example, 1H^1H NMR in DMSO-d6 can confirm the presence of ethoxyphenyl protons (δ 1.35–4.10 ppm) and pyrazole-thiazole aromatic systems (δ 6.80–8.20 ppm) .

Q. What spectroscopic techniques are used to analyze its stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies use high-performance liquid chromatography (HPLC) to monitor degradation products, UV-Vis spectroscopy to track absorbance shifts indicative of structural changes, and thermal gravimetric analysis (TGA) to assess decomposition temperatures. For instance, pH-dependent stability is tested in buffers (pH 1–13) at 37°C for 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : SAR studies involve synthesizing analogs with modifications to the ethoxyphenyl, pyrazole, or thiazole moieties. For example, replacing the ethoxy group with methoxy or fluorine alters lipophilicity and binding affinity. In vitro assays (e.g., kinase inhibition or receptor-binding assays) are paired with molecular docking simulations to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, incubation times). Standardization using reference compounds (e.g., doxorubicin for cytotoxicity) and orthogonal assays (e.g., apoptosis vs. proliferation markers) clarifies mechanisms. For example, conflicting antimicrobial results may stem from differences in bacterial strain susceptibility or compound solubility in culture media .

Q. How can computational models predict its pharmacokinetic properties (e.g., bioavailability, metabolic pathways)?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties relevant to membrane permeability. Tools like SwissADME predict LogP (2.5–3.1 for this compound) and cytochrome P450 metabolism sites. Molecular dynamics simulations model blood-brain barrier penetration or protein binding .

Q. What strategies optimize selectivity to minimize off-target effects in therapeutic applications?

  • Methodological Answer : Selectivity is enhanced via prodrug designs (e.g., masking the acetamide group with enzymatically cleavable moieties) or covalent inhibitors targeting non-conserved cysteine residues in enzymes. Competitive binding assays against related targets (e.g., EGFR vs. HER2) validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.